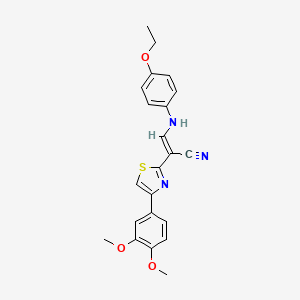

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-4-28-18-8-6-17(7-9-18)24-13-16(12-23)22-25-19(14-29-22)15-5-10-20(26-2)21(11-15)27-3/h5-11,13-14,24H,4H2,1-3H3/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEWJDIKKILLMT-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile , with the molecular formula and a molecular weight of 407.49 g/mol, is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Thiazole derivatives are known for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation in cancer types such as breast cancer (MCF-7) and colon cancer (HT-29). The structure-activity relationship (SAR) analysis reveals that modifications in the thiazole moiety can enhance cytotoxicity:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative A | MCF-7 | 1.61 ± 1.92 |

| Thiazole Derivative B | HT-29 | 1.98 ± 1.22 |

The presence of electron-donating groups on the aromatic rings significantly contributes to the increased activity of these compounds .

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For example, a compound structurally similar to our target was found to interact with Bcl-2 proteins, promoting apoptotic pathways in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial activity against various bacterial strains. The presence of electron-releasing substituents on the phenyl rings enhances their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity of selected thiazole derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 50 µg/mL |

| Compound D | Escherichia coli | 30 µg/mL |

These findings indicate that the structural features of thiazole compounds play a crucial role in their biological activities .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a thiazole derivative similar to our target compound. The derivative was tested on multiple cancer cell lines, demonstrating potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The study highlighted how modifications in the thiazole structure led to enhanced antibacterial activity, suggesting potential applications in developing new antibiotics .

Scientific Research Applications

Antitumor Activity

Thiazole derivatives are known for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29).

Structure-Activity Relationship Analysis

The presence of electron-donating groups on the aromatic rings enhances the cytotoxicity of these compounds:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative A | MCF-7 | 1.61 ± 1.92 |

| Thiazole Derivative B | HT-29 | 1.98 ± 1.22 |

The mechanism by which thiazole derivatives exert their anticancer effects often involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial activity against various bacterial strains. The structural features play a crucial role in their biological activities.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity of selected thiazole derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 50 µg/mL |

| Compound D | Escherichia coli | 30 µg/mL |

The presence of electron-releasing substituents on the phenyl rings enhances efficacy against pathogens.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a structurally similar thiazole derivative. The derivative was tested on multiple cancer cell lines, demonstrating potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin. Molecular docking simulations elucidated the binding interactions between the compound and target proteins involved in cell cycle regulation.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The study highlighted how modifications in the thiazole structure led to enhanced antibacterial activity, suggesting potential applications in developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Thiazole Ring Formation : React α-haloketones (e.g., 3,4-dimethoxyphenacyl bromide) with thiourea under reflux in ethanol to form the thiazole core .

- Acrylonitrile Moiety Introduction : Use a Knoevenagel condensation between the thiazole derivative and 4-ethoxyphenylamine in the presence of a base (e.g., piperidine) under reflux conditions. Malononitrile is often employed as the cyanide source .

- Critical Conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and optimize temperature (60–80°C) and solvent polarity (DMF or ethanol) to favor the E-isomer .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (>95%) .

Q. How is the E-configuration of the acrylonitrile moiety confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : The coupling constant (J) between the α- and β-vinylic protons in ¹H NMR typically ranges from 12–16 Hz for E-isomers, distinguishing them from Z-isomers (J ≈ 8–12 Hz) .

- X-ray Crystallography : Single-crystal studies provide unambiguous confirmation of stereochemistry by revealing bond angles and spatial arrangements (e.g., C=C bond length ~1.34 Å for acrylonitrile derivatives) .

- IR Spectroscopy : Stretching frequencies for C≡N (~2220 cm⁻¹) and C=C (~1600 cm⁻¹) corroborate structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect byproducts .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen, noting decomposition temperatures (>200°C suggests moderate stability) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities (ΔG values) with targets (e.g., kinases or cytochrome P450 enzymes). Parameterize force fields for sulfur (thiazole) and nitrile groups .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using Hammett constants (σ) and π-hydrophobic parameters .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability)?

- Methodological Answer :

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate assay conditions (pH 7.4, 37°C) to minimize artifacts .

- Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) and nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

- Off-Target Screening : Test against related enzymes (e.g., PKA vs. PKC isoforms) to confirm selectivity .

Q. How do substituents on the phenyl rings influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase electron density on the thiazole ring, enhancing susceptibility to electrophilic substitution. Nitro groups (electron-withdrawing) reduce reactivity but improve oxidative stability .

- Steric Effects : 3,4-Dimethoxy groups create steric hindrance, slowing Suzuki-Miyaura coupling. Use bulky ligands (e.g., SPhos) to mitigate this .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility for Pd-catalyzed reactions .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Gene Knockdown (siRNA/CRISPR) : Silence putative targets (e.g., EGFR or MAPK) and measure changes in compound efficacy via MTT assays .

- Western Blotting : Quantify phosphorylation levels of downstream proteins (e.g., ERK1/2) after treatment .

- Metabolic Profiling : Use LC-MS/MS to track metabolite changes (e.g., ATP/ADP ratios) in treated vs. untreated cells .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry or UV-Vis spectroscopy. Note batch-to-batch variability in crystallinity .

- Salt Formation : Improve aqueous solubility by preparing hydrochloride salts (if amine groups are present) .

- Co-Solvency : Use PEG-400 or cyclodextrins to enhance solubility in biological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.